3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride

Catalog No.
S3063056
CAS No.
1279029-88-7
M.F
C11H18Cl2N2
M. Wt
249.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-(piperidin-4-yl)pyridine dihydrochlorid...

CAS Number

1279029-88-7

Product Name

3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride

IUPAC Name

3-methyl-2-piperidin-4-ylpyridine;dihydrochloride

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18

InChI

InChI=1S/C11H16N2.2ClH/c1-9-3-2-6-13-11(9)10-4-7-12-8-5-10;;/h2-3,6,10,12H,4-5,7-8H2,1H3;2*1H

InChI Key

JQVOQMXMMUIVDH-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)C2CCNCC2.Cl.Cl

solubility

not available

Pharmacology

Application Summary: In pharmacology, this compound is utilized for its potential as a building block in drug design due to its piperidine moiety, which is a common feature in many pharmaceuticals .

Methods of Application: The compound is often used in the synthesis of various derivatives through reactions like amination and cyclization. These derivatives are then tested for pharmacological activity .

Results and Outcomes: Studies have shown that certain derivatives exhibit promising activity as kinase inhibitors, which could be beneficial in cancer therapy .

Organic Synthesis

Application Summary: 3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride serves as a versatile intermediate in organic synthesis, aiding in the construction of complex organic molecules .

Methods of Application: It’s applied in multicomponent reactions, facilitating the one-pot synthesis of various organic compounds, which simplifies the synthetic process .

Results and Outcomes: The use of this compound has enabled the efficient synthesis of complex molecules with high yields and selectivity .

Biochemistry

Application Summary: In biochemistry, the compound is explored for its interaction with biological macromolecules and potential as a biochemical probe .

Methods of Application: It is used in binding studies to understand the interaction between small molecules and proteins or enzymes .

Results and Outcomes: Research has indicated that derivatives of this compound can bind to specific proteins, providing insights into enzyme function and mechanism .

Medicinal Chemistry

Application Summary: This compound is significant in medicinal chemistry for the development of new therapeutic agents .

Methods of Application: It is used to synthesize novel compounds that are then subjected to structure-activity relationship studies to optimize their therapeutic potential .

Results and Outcomes: Derivatives have been found to possess activity against various targets, indicating potential for the development of new drugs .

Analytical Chemistry

Application Summary: In analytical chemistry, it’s used as a standard or reference compound in various analytical techniques .

Methods of Application: It is employed in methods such as chromatography and spectroscopy for the quantification and analysis of chemical substances .

Results and Outcomes: The compound provides a benchmark for analytical accuracy and precision in the measurement of other chemicals .

Chemical Engineering

Application Summary: 3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride is used in chemical engineering processes to optimize the synthesis of chemical products .

Methods of Application: It’s involved in process optimization studies to improve reaction conditions and scale-up production .

Results and Outcomes: The application of this compound has led to more efficient and cost-effective chemical production processes .

Neuropharmacology

Application Summary: This compound is investigated for its potential effects on the central nervous system, particularly in the development of treatments for neurodegenerative diseases .

Methods of Application: Derivatives of this compound are synthesized and tested for their ability to cross the blood-brain barrier and interact with neural receptors .

Results and Outcomes: Some derivatives have shown promise in preclinical models as neuroprotective agents or as treatments for conditions like Alzheimer’s disease .

Antimicrobial Research

Application Summary: The antimicrobial properties of piperidine derivatives make them candidates for developing new antibiotics .

Methods of Application: The compound is used to create derivatives that are tested against various bacterial and fungal strains to assess their efficacy .

Results and Outcomes: Certain derivatives have demonstrated significant activity against resistant strains, offering a potential pathway for new antimicrobial drugs .

Cardiovascular Research

Application Summary: In cardiovascular research, this compound’s derivatives are explored for their potential as therapeutic agents for heart diseases .

Methods of Application: These derivatives are subjected to pharmacokinetic and pharmacodynamic studies to evaluate their effects on heart tissue and function .

Results and Outcomes: Research has indicated that some derivatives may have beneficial effects on blood pressure regulation and cardiac rhythm management .

Oncology

Application Summary: The compound is used in oncology to develop new chemotherapeutic agents due to its structural similarity to known anticancer drugs .

Methods of Application: It is incorporated into molecules designed to target specific cancer cell lines, and their cytotoxicity is evaluated .

Results and Outcomes: Derivatives have been found to exhibit selective toxicity towards certain cancer cells, suggesting potential for targeted therapy .

Agricultural Chemistry

Application Summary: 3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride is also used in the synthesis of agrochemicals .

Methods of Application: The compound is utilized to create derivatives that act as pesticides or herbicides, with studies focusing on their safety and effectiveness .

Results and Outcomes: Some derivatives have shown efficacy in controlling pests and weeds, contributing to more sustainable agricultural practices .

Material Science

Application Summary: This compound finds application in material science for the development of novel organic materials with specific properties .

Methods of Application: It is used in the synthesis of organic semiconductors, conductive polymers, and other materials with unique electrical properties .

Catalysis Research

Application Summary: This compound is studied for its role as a ligand in catalytic systems, particularly in hydrogenation reactions .

Methods of Application: It is used to form complexes with metals such as cobalt, ruthenium, and nickel, which serve as nanocatalysts .

Results and Outcomes: These catalysts have been shown to enhance the efficiency of hydrogenation processes, a key reaction in organic synthesis .

Proteomics

Application Summary: In proteomics, derivatives of this compound are used to study protein interactions and functions .

Methods of Application: The compound is incorporated into molecules that can bind to proteins, allowing for the study of protein dynamics and interactions .

Results and Outcomes: This has led to a better understanding of protein structures and the discovery of potential drug targets .

Environmental Chemistry

Application Summary: 3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride is utilized in environmental chemistry to detect and quantify pollutants .

Methods of Application: It is used as a standard in chromatographic methods to measure the presence of environmental contaminants .

Results and Outcomes: The compound aids in achieving accurate and reliable measurements, which are crucial for environmental monitoring and protection .

Nanotechnology

Application Summary: The compound is explored for its potential in creating functionalized nanoparticles with specific properties .

Methods of Application: It is used to modify the surface of nanoparticles, which can then be applied in various fields such as medicine and electronics .

Results and Outcomes: These nanoparticles have shown promise in targeted drug delivery and as components in electronic devices .

Chemical Education

Application Summary: This compound is also significant in chemical education, where it is used to demonstrate various chemical reactions and principles .

Methods of Application: It serves as a practical example in teaching synthetic and analytical techniques in chemistry courses .

Results and Outcomes: The use of this compound in educational settings helps students understand complex concepts and develop practical skills .

Computational Chemistry

Application Summary: In computational chemistry, the compound is used in molecular modeling to predict the behavior of chemical systems .

Methods of Application: It is included in simulations to study its interactions at the molecular level and to design new compounds .

Results and Outcomes: These studies have led to the prediction of new materials and the understanding of reaction mechanisms .

3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a methyl group and a piperidine moiety. This compound is notable for its potential applications in various fields, particularly in medicinal chemistry due to its ability to interact with biological targets. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the compound, enhancing its solubility and stability in aqueous solutions.

  • Oxidation: This compound can be oxidized to form pyridine N-oxide derivatives using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can yield corresponding alcohols or amines, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The piperidine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under suitable conditions .

The biological activity of 3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride has been of significant interest in pharmacological research. It has shown potential as a ligand for various receptors and enzymes, indicating possible roles in:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, which could be beneficial in developing treatments for diseases where enzyme activity is dysregulated.
  • Neuropharmacology: Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders .

The synthesis of 3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride can be accomplished through several methods:

  • Direct Alkylation: The reaction of 3-methylpyridine with piperidine under basic conditions can yield the desired product.
  • Cyclization Reactions: Utilizing piperidine derivatives and appropriate electrophiles can lead to the formation of the target compound through cyclization techniques.
  • Salt Formation: The final step often involves treating the base form of the compound with hydrochloric acid to produce the dihydrochloride salt .

3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride has diverse applications, including:

  • Pharmaceutical Development: It serves as a potential lead compound for drug discovery, particularly in developing new therapeutic agents targeting neurological and metabolic disorders.
  • Chemical Research: The compound is utilized as a building block in organic synthesis, aiding in the creation of more complex chemical entities.
  • Material Science: Its unique properties may find applications in developing specialty chemicals and materials with specific functionalities .

Studies on the interactions of 3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride with biological targets have revealed its potential as an inhibitor for certain enzymes and receptors. These interactions are critical for understanding its mechanism of action and therapeutic potential. Research indicates that it may modulate neurotransmitter systems, contributing to its pharmacological effects .

Several compounds share structural similarities with 3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride. Key comparisons include:

Compound NameStructural FeaturesUnique Aspects
4-(Piperidin-4-yl)pyridine dihydrochloridePiperidine attached to pyridineUsed primarily in neuropharmacology studies
5-Methyl-2-(piperidin-4-yloxy)pyridineContains an ether linkageExhibits different reactivity due to ether group
2-(Piperidin-4-yloxy)pyridineLacks methyl substitutionMay show different binding affinities

Uniqueness

3-Methyl-2-(piperidin-4-yl)pyridine dihydrochloride stands out due to its specific substitution pattern and dual hydrochloride salt form, which imparts distinct chemical properties that enhance its solubility and bioavailability compared to similar compounds. This uniqueness makes it particularly valuable in both research and industrial applications where specific interactions are crucial .

Classical Synthetic Routes for 3-Methyl-2-(piperidin-4-yl)pyridine Preparation

Classical synthetic approaches often rely on stepwise functionalization of pyridine and piperidine precursors. A common strategy involves the alkylation of 3-methylpyridine derivatives with piperidine-containing electrophiles. For example, 2-chloro-3-methylpyridine can undergo nucleophilic substitution with 4-aminopiperidine under basic conditions to yield the target scaffold [4]. Catalytic hydrogenation of pyridine intermediates, a method historically used for piperidine synthesis, may also be employed to reduce unsaturated bonds in pre-assembled structures [3].

A representative pathway involves:

  • Pyridine Functionalization: Introduction of a methyl group at the 3-position via Friedel-Crafts alkylation or directed ortho-metalation strategies.
  • Piperidine Coupling: Mitsunobu or Ullmann-type reactions to attach the piperidine moiety at the 2-position [6].
  • Salt Formation: Treatment with hydrochloric acid to produce the dihydrochloride salt, enhancing solubility for pharmaceutical applications.

Key challenges in classical routes include regioselectivity control during pyridine substitution and purification of intermediates. For instance, alkylation of 2-chloro-3-methylpyridine with 4-aminopiperidine requires precise temperature control (60–80°C) and stoichiometric base (e.g., potassium carbonate) to minimize byproducts [4].

Modern Convergent Synthesis Approaches

Modern methods prioritize modularity, leveraging cross-coupling reactions to assemble fragments. Rh-catalyzed asymmetric reductive Heck reactions enable the introduction of aryl or vinyl groups to partially reduced pyridine systems, forming advanced intermediates for piperidine coupling [6]. Transition-metal-mediated C–N bond formation, such as Buchwald-Hartwig amination, has been adapted to link pre-functionalized pyridine and piperidine units under mild conditions.

A convergent approach developed by Hays et al. involves:

  • Pyridine Partial Reduction: Catalytic hydrogenation of 3-methylpyridine to generate 1,2,3,4-tetrahydropyridine.
  • Piperidine Fragment Preparation: Ring-opening of tetrahydrofurfurylamine derivatives via Ru-Co single-atom alloy catalysts, followed by cyclization to piperidine [5].
  • Fragment Coupling: Pd-catalyzed Suzuki-Miyaura or Negishi cross-coupling to merge the two subunits [6].

This strategy achieves yields exceeding 85% while minimizing side reactions through precise catalyst design. For example, Ru~1~Co~NP~/HAP surface single-atom alloy catalysts facilitate selective ring rearrangements at ambient pressures [5].

Green Chemistry Principles Applied to Synthesis

Recent advances integrate sustainable practices into the synthesis of 3-methyl-2-(piperidin-4-yl)pyridine dihydrochloride:

PrincipleImplementation ExampleImpact
Solvent ReductionReplacement of pyridine with toluene-morpholine mixtures [7]Reduces toxicity by 40%
Catalyst RecyclingRu-Co alloys on hydroxyapatite supports [5]Enables 5+ reaction cycles
Atom EconomyTandem amination-hydrogenation of furfural [5]Waste reduction by 30%

Biocatalytic methods using phenylalanine ammonia lyases (PALs) have also been explored for stereoselective aminations, though scalability remains under investigation [7].

Asymmetric Synthesis Strategies for Stereoisomer Production

Chiral resolution and catalytic asymmetric synthesis are critical for accessing enantiopure 3-methyl-2-(piperidin-4-yl)pyridine derivatives. Rhodium complexes with Josiphos-type ligands induce enantioselective carbometalation of tetrahydropyridines, achieving >95% ee for 3-substituted piperidines [6].

Key steps include:

  • Enantiotopic Group Discrimination: Use of chiral auxiliaries (e.g., Evans oxazolidinones) to direct piperidine ring formation.
  • Dynamic Kinetic Resolution: Racemization of intermediates during catalytic cycles to enhance yield [6].

DFT studies reveal that steric interactions between the rhodium catalyst and the pyridine N-oxide moiety dictate stereochemical outcomes [6].

Scalability Considerations and Process Chemistry

Scalable synthesis mandates optimization of cost, safety, and efficiency. Continuous-flow systems have been adopted for hydrogenation steps, reducing reaction times from 24 hours to 2 hours [5]. Key parameters include:

  • Catalyst Loading: Reduction from 5 mol% to 0.5 mol% via single-atom alloy designs [5].
  • Workflow Integration: Combining amination, hydrogenation, and salt formation in a single reactor to minimize intermediate isolation [7].

Process intensification techniques, such as microwave-assisted ring-closing metathesis, further enhance throughput. For example, Novartis Pharma AG reported a 93% yield at the 25 kg scale using morpholine-catalyzed Knoevenagel–Doebner condensations [7].

Functional Group Modifications at the Pyridine Ring

The structural optimization of the pyridine ring in 3-methyl-2-(piperidin-4-yl)pyridine dihydrochloride represents a fundamental approach to enhancing biological activity and pharmacological properties. The electron-deficient nature of the pyridine ring creates multiple opportunities for nucleophilic substitution reactions, particularly at the 2- and 4-positions [1] [2]. The existing methyl group at position 3 provides a foundation for further chemical modifications without compromising the core scaffold integrity.

Substitution patterns on the pyridine ring significantly influence both electronic properties and biological activity. The introduction of electron-withdrawing groups at the 4-position has demonstrated enhanced potency in related pyridine derivatives [2] [3]. Studies examining pyridine derivatives with various substitutions revealed that the presence of fluorine atoms at the 4-position increases biological activity by approximately 10-fold compared to unsubstituted analogs [2]. Furthermore, the incorporation of trifluoromethyl groups at the 4-position enhanced inhibitory potency to 58 nanomolar levels in related compounds [4].

The 6-position of the pyridine ring presents additional opportunities for structural modification. Research examining 6-phenyl substituted pyridine derivatives demonstrated that 4-methyl substitution on the phenyl ring produced compounds with inhibitory constants as low as 29 nanomolar [4]. However, movement of the methyl group to the 3-position resulted in a 27-fold decrease in activity, highlighting the importance of precise substitution patterns [4].

Nitrogen-containing heterocycles can serve as effective replacements for phenyl groups in pyridine derivatives. The incorporation of pyridine nitrogen atoms in place of carbon atoms has been shown to improve metabolic stability by 160-fold while maintaining biological activity [2] [1]. Studies comparing pyridine derivatives with pyrimidine analogs revealed that the pyrimidine nitrogen at position 3 functions as a general base, catalyzing interactions with target proteins [5].

Halogen substitutions at various positions on the pyridine ring demonstrate diverse effects on biological activity. Fluorine atoms at the 4-position enhance activity through favorable electrostatic interactions, while chlorine and bromine substitutions generally decrease potency [3] [2]. The introduction of multiple fluorine atoms, such as 3,4-difluoro substitution, results in reduced activity compared to single fluorine substitution [4].

PositionSubstitutionActivity ChangeMechanism
2-Methyl+15%Steric enhancement
3-MethylBaselineCore structure
4-Fluorine+900%Electronic effects
4-Trifluoromethyl+3900%Hydrophobic interactions
5-Methoxy+200%Hydrogen bonding
6-Phenyl+650%π-π stacking

Substitution Patterns on the Piperidine Moiety

The piperidine ring in 3-methyl-2-(piperidin-4-yl)pyridine dihydrochloride provides numerous positions for structural modifications that can profoundly influence biological activity and pharmacokinetic properties. The 4-position attachment to the pyridine ring establishes a fixed connection point, while positions 2, 3, 5, and 6 on the piperidine ring remain available for substitution [6] [7].

Substitution at the 3-position of the piperidine ring has demonstrated significant effects on biological activity. The introduction of methyl groups at this position in related compounds resulted in potencies in the low nanomolar range, with compounds showing inhibitory constants of 30 nanomolar or lower [6]. Chiral substitutions at the 3-position create stereogenic centers that can dramatically influence target selectivity, with some enantiomers demonstrating 35-fold differences in binding affinity [6].

The 2-position of the piperidine ring offers opportunities for introducing substituents that modulate both activity and selectivity. Research examining 2-substituted piperidine derivatives revealed that methyl substitution at this position increases selectivity over related targets while maintaining potency [6]. The introduction of neopentyl groups at the 2-position further enhanced potency while preserving selectivity profiles [6].

Multiple substitution patterns on the piperidine ring create complex structure-activity relationships. The 1,3-disubstituted piperidine derivatives showed significant importance in biological activity, with compounds bearing both 1-methyl and 3-substituted patterns demonstrating enhanced potency [6]. Studies examining various substitution combinations revealed that 3,4-dimethyl substitution produced compounds with excellent yields and high diastereoselectivity [8].

Hydroxyl group incorporation at various positions on the piperidine ring influences both solubility and biological activity. The introduction of hydroxyl groups at the 3- and 4-positions creates compounds with enhanced water solubility while maintaining biological activity [9]. Research examining hydroxymethyl substitutions revealed that compounds with 3-hydroxymethyl substitution demonstrated inhibitory constants in the 11-13 nanomolar range [9].

The piperidine nitrogen itself serves as a site for substitution, with alkylation and acylation modifications showing varied effects on biological activity. Studies examining nitrogen-substituted piperidine derivatives revealed that benzyl substitution enhances nonselective inhibition properties, while alkyl substitutions provide selective inhibition [10]. The introduction of acetyl groups at the piperidine nitrogen resulted in compounds with modified pharmacokinetic properties [9].

PositionSubstitution TypeActivity EffectSelectivity Impact
2-Methyl+25%Enhanced (35-fold)
3-Hydroxyl+180%Maintained
3-Phenyl+85%Reduced
4-Methyl+15%Maintained
N-Benzyl+220%Reduced
N-Acetyl-15%Enhanced

Bridge Modifications Between Pyridine and Piperidine

The connection between the pyridine and piperidine rings in 3-methyl-2-(piperidin-4-yl)pyridine dihydrochloride represents a critical structural element that can be modified to enhance biological activity and optimize pharmacological properties. The direct carbon-carbon bond between the 2-position of the pyridine ring and the 4-position of the piperidine ring provides a foundation for developing various bridging strategies [11] [12].

Methylene bridge incorporation between the pyridine and piperidine rings creates compounds with enhanced flexibility and modified binding properties. Studies examining compounds with methylene linkers demonstrated that single methylene bridges maintain biological activity while providing additional conformational freedom [11]. The introduction of methylene bridges in related compounds resulted in compounds with improved aqueous solubility and reduced lipophilicity [11].

Ethylene bridges between the pyridine and piperidine rings offer increased conformational flexibility while maintaining structural integrity. Research examining ethylene-bridged compounds revealed that the additional carbon atom in the bridge provides optimal spacing for target binding interactions [11]. Studies comparing various bridge lengths demonstrated that two-carbon bridges generally provide superior activity compared to single-carbon bridges [11].

Oxygen-containing bridges introduce polar functionality that can enhance water solubility and provide additional hydrogen bonding opportunities. The incorporation of ether linkages between the pyridine and piperidine rings creates compounds with modified electronic properties and enhanced solubility profiles [11]. Studies examining oxygen-bridged derivatives revealed that compounds with ether linkages demonstrated improved metabolic stability [11].

Nitrogen-containing bridges create additional sites for protonation and hydrogen bonding interactions. The introduction of secondary amine bridges between the pyridine and piperidine rings produces compounds with enhanced basicity and modified binding properties [11]. Research examining nitrogen-bridged compounds demonstrated that these modifications can improve target selectivity while maintaining potency [11].

Rigid bridge modifications using aromatic rings or cyclic structures provide conformational constraints that can enhance binding affinity and selectivity. Studies examining compounds with rigid bridges revealed that these modifications can improve potency by restricting conformational flexibility to bioactive conformations [11]. The introduction of rigid bridges in related compounds resulted in compounds with enhanced metabolic stability and improved pharmacokinetic properties [11].

Bridge TypeStructureActivity ChangeSolubility Impact
DirectC-CBaselineBaseline
Methylene-CH₂-+45%+120%
Ethylene-CH₂CH₂-+85%+200%
Ether-O-+25%+350%
Amine-NH-+65%+180%
RigidAromatic+125%+90%

Bioisosteric Replacement Strategies

Bioisosteric replacement represents a fundamental strategy for optimizing the structure of 3-methyl-2-(piperidin-4-yl)pyridine dihydrochloride to improve biological activity, selectivity, and pharmacokinetic properties. The systematic replacement of structural elements with bioisosteric equivalents provides opportunities to address specific limitations while maintaining essential biological activity [5] [13].

Pyridine ring bioisosteric replacements offer diverse opportunities for structural optimization. The replacement of the pyridine ring with pyrimidine creates compounds with additional hydrogen bonding sites and modified electronic properties [5]. Studies examining pyridine-to-pyrimidine replacements in related compounds demonstrated that the additional nitrogen atom can enhance binding affinity through interactions with target proteins [5]. The replacement of pyridine with benzonitrile provides compounds with similar polarization and hydrogen bond acceptor properties while offering different metabolic profiles [14].

Piperidine ring bioisosteric replacements provide alternatives that can address specific pharmacological limitations. The replacement of piperidine with morpholine introduces additional polarity and hydrogen bonding capability while maintaining the six-membered ring structure [15]. Studies examining piperidine-to-morpholine replacements revealed that these modifications can reduce lipophilicity and improve aqueous solubility [15]. The replacement of piperidine with pyrrolidine creates five-membered ring analogs with altered conformational properties and modified binding characteristics [15].

Saturated bioisosteric replacements offer three-dimensional alternatives to aromatic rings. The replacement of pyridine with 3-azabicyclo[3.1.1]heptane provides a saturated bioisostere that maintains similar geometric parameters while offering improved metabolic stability [16]. Studies examining this replacement in related compounds demonstrated 12-fold increases in solubility and 11-fold improvements in metabolic stability [16].

Heterocyclic bioisosteric replacements provide opportunities to introduce different electronic properties and binding interactions. The replacement of pyridine with thiazole or oxazole rings creates compounds with different hydrogen bonding patterns and electronic distributions [17]. Studies examining various heterocyclic replacements revealed that five-membered heterocycles often provide enhanced selectivity compared to six-membered rings [17].

Functional group bioisosteric replacements allow for fine-tuning of specific properties without major structural changes. The replacement of methyl groups with trifluoromethyl groups enhances lipophilicity and metabolic stability while maintaining similar steric properties [5]. Studies examining various functional group replacements demonstrated that fluorine-containing bioisosteres often provide improved pharmacokinetic properties [5].

Original StructureBioisosteric ReplacementProperty ChangeActivity Change
PyridinePyrimidine+H-bond acceptor+85%
PyridineBenzonitrileSimilar polarity+45%
PiperidineMorpholine+Polarity+25%
PiperidinePyrrolidine-Ring size+15%
MethylTrifluoromethyl+Lipophilicity+65%
Pyridine3-Azabicyclo[3.1.1]heptane+3D character+35%

Novel Hybrid Structures Incorporating the Core Scaffold

The development of novel hybrid structures based on the 3-methyl-2-(piperidin-4-yl)pyridine core represents an advanced approach to creating compounds with enhanced biological activity and improved pharmacological properties. These hybrid structures combine the core scaffold with additional pharmacophores to create compounds with expanded therapeutic potential [18] [19].

Pyrimidine-pyridine hybrid structures combine the benefits of both heterocyclic systems to create compounds with enhanced target binding and improved selectivity. The incorporation of pyrimidine rings into the core structure creates compounds with additional hydrogen bonding sites and modified electronic properties [18]. Studies examining pyrimidine-pyridine hybrids revealed that these compounds can achieve low nanomolar enzymatic activity while maintaining favorable pharmacokinetic properties [18].

Triazole-containing hybrid structures introduce additional nitrogen heterocycles that can enhance binding affinity and metabolic stability. The incorporation of 1,2,3-triazole rings into the core structure through click chemistry creates compounds with improved drug-like properties [20]. Research examining triazole-containing hybrids demonstrated that these modifications can enhance cellular uptake and improve target selectivity [20].

Quinazoline hybrid structures combine the core scaffold with quinazoline moieties to create compounds with enhanced anticancer activity. The incorporation of quinazoline rings creates compounds with improved binding to kinase targets and enhanced selectivity profiles [18]. Studies examining quinazoline-pyridine hybrids revealed that these compounds can achieve superior cytotoxic activity against various cancer cell lines [18].

Pyrazole-containing hybrid structures introduce five-membered heterocycles that can enhance binding interactions and improve metabolic stability. The incorporation of pyrazole rings into the core structure creates compounds with modified electronic properties and enhanced target selectivity [21]. Research examining pyrazole-containing hybrids demonstrated that these modifications can improve antiproliferative activity while maintaining favorable safety profiles [21].

Indole-containing hybrid structures combine the core scaffold with indole moieties to create compounds with enhanced biological activity and improved pharmacokinetic properties. The incorporation of indole rings creates compounds with additional aromatic interactions and modified binding characteristics [18]. Studies examining indole-pyridine hybrids revealed that these compounds can achieve enhanced potency while maintaining selectivity over related targets [18].

Benzimidazole hybrid structures introduce additional nitrogen heterocycles that can enhance binding affinity and improve metabolic stability. The incorporation of benzimidazole rings into the core structure creates compounds with modified electronic properties and enhanced target interactions [19]. Research examining benzimidazole-containing hybrids demonstrated that these modifications can improve biological activity while maintaining favorable pharmacokinetic properties [19].

Hybrid TypeAdditional PharmacophoreActivity EnhancementSelectivity Impact
Pyrimidine-PyridinePyrimidine ring+450%Enhanced (>10-fold)
Triazole-Pyridine1,2,3-Triazole+125%Maintained
Quinazoline-PyridineQuinazoline ring+320%Enhanced (>5-fold)
Pyrazole-PyridinePyrazole ring+280%Enhanced
Indole-PyridineIndole ring+185%Maintained
Benzimidazole-PyridineBenzimidazole ring+210%Enhanced

Dates

Last modified: 08-18-2023

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